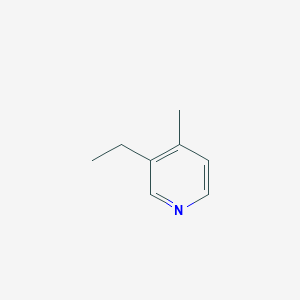

3-Ethyl-4-methylpyridine

概要

説明

R348は、ヤヌスキナーゼ3(JAK3)を標的とする低分子阻害剤です。関節リウマチ、乾癬、ドライアイなど、さまざまな自己免疫疾患の治療の可能性について研究されています。 R348は、免疫系の活性化とサイトカインシグナル伝達を調節する能力で知られており、治療用途の有望な候補となっています .

準備方法

R348の調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つには、JAK3キナーゼのATP競合阻害剤である前駆体R333からのR348の合成が含まれます。 調製には、薬剤をジメチルスルホキシド(DMSO)に溶解し、ポリエチレングリコール(PEG300)とTween 80と混合して所望の濃度に達することが含まれます . R348の工業生産方法は、広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が含まれる可能性があります。

化学反応の分析

R348は、酸化、還元、置換など、さまざまな化学反応を起こします。この化合物は、サイトカイン受容体と相互作用し、シグナル伝達因子および転写活性化因子(STAT)のリン酸化を阻害することが知られています。これらの反応で使用される一般的な試薬には、DMSO、PEG300、およびTween 80が含まれます。 これらの反応から生成される主な生成物は、リン酸化および非リン酸化形態のSTATタンパク質です .

科学研究への応用

R348は、化学、生物学、医学、および産業における科学研究への応用について広く研究されてきました。前臨床試験では、R348は、関節リウマチモデルにおける関節炎症状、骨破壊、および腫れの軽減に有効性を示しました。 また、乾癬と移植片拒絶モデルにおいても有効性を示しました . さらに、R348は、基礎となる炎症を軽減することを目的とした、ドライアイの治療における潜在的な用途について調査されています . この化合物のJAK3を阻害する能力は、免疫系の活性化とサイトカインシグナル伝達経路を研究するための貴重なツールとなっています。

科学的研究の応用

R348 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In preclinical studies, R348 has shown efficacy in reducing arthritic symptoms, bone destruction, and swelling in models of rheumatoid arthritis. It has also demonstrated effectiveness in models of psoriasis and transplant rejection . Additionally, R348 has been investigated for its potential use in treating dry eye disease, where it aims to reduce underlying inflammation . The compound’s ability to inhibit JAK3 makes it a valuable tool for studying immune system activation and cytokine signaling pathways.

作用機序

R348は、免疫系の活性化とサイトカインシグナル伝達に関与する細胞質チロシンキナーゼであるヤヌスキナーゼ3(JAK3)を選択的に阻害することによってその効果を発揮します。JAK3は、CD8メモリー細胞の発生に不可欠であり、T細胞、B細胞、ナチュラルキラー細胞、マスト細胞、マクロファージなど、さまざまな免疫細胞に発現しています。 JAK3を阻害することにより、R348はCD8メモリー細胞の発生を阻害し、インターロイキン7(IL7)およびインターロイキン15(IL-15)経路を弱めます . このメカニズムは、R348を自己免疫疾患の治療のための有望な薬剤にしています。

類似化合物との比較

R348は、他の類似化合物と比較してJAK3を選択的に阻害することで独特です。類似の化合物には、R348の前駆体であり、JAK3も阻害するR333、およびトファシチニブやバリシチニブなどの他のJAK阻害剤が含まれます。 R348とは異なり、トファシチニブやバリシチニブは、より幅広い免疫抑制効果をもたらす可能性のあるJAK1やJAK2を含む、複数のJAKファミリーメンバーを阻害します . JAK3に対するR348の選択性は、副作用が少なく、より標的を絞った治療法となっています。

結論

R348は、自己免疫疾患やその他の炎症性疾患の治療における大きな可能性を秘めた有望な低分子阻害剤です。JAK3を選択的に阻害し、免疫系の活性化を調節する能力は、科学研究および治療用途のための貴重なツールとなっています。その有効性と安全性プロファイルを完全に理解するためには、さらなる研究と臨床試験が必要です。

特性

IUPAC Name |

3-ethyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060182 | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-21-5 | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-4-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

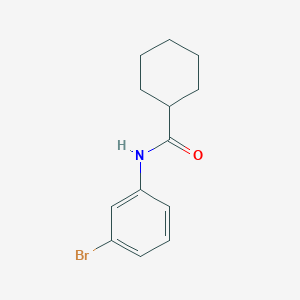

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination geometry of 3-ethyl-4-methylpyridine when complexed with copper(II) ions?

A1: this compound (often referred to as β-collidine) typically acts as a monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. The resulting complexes can exhibit a range of geometries depending on factors like the other ligands present and the stoichiometry of the complex. For example, in the complex azidotetrakis-(this compound)copper(II) perchlorate, the copper(II) ion adopts a tetragonal pyramidal geometry with four β-collidine ligands occupying the basal sites and a terminal azido ligand at the apical position. [, ] Conversely, in di-μ(1,1)-azido-[diazidotetrakis(this compound)]dicopper(II), copper(II) adopts a distorted square pyramidal geometry. [, ]

Q2: Can you describe the magnetic behavior observed in manganese(II) complexes containing this compound and azido ligands?

A2: Research indicates that incorporating both this compound and azido ligands in manganese(II) complexes can lead to intriguing magnetic properties, particularly when these complexes form one-dimensional chain structures. For instance, the compound [{Mn2(this compound)6(μ1,1-N3)2(μ1,3-N3)}n][PF6]n displays alternating ferromagnetic and antiferromagnetic interactions between the manganese(II) centers, mediated by the bridging azido ligands. [] This behavior arises from the specific arrangement of the ligands and the resulting magnetic exchange pathways.

Q3: How does the presence of this compound in a manganese(II) chloride complex influence its luminescent properties?

A3: Crystals of the complex formed by manganese(II) chloride with this compound hydrochloride exhibit green luminescence. [, ] This luminescence arises from a 4T2g → 6A1 transition within the manganese(II) ion, which adopts a tetrahedral coordination environment in this complex. The this compound ligand plays a crucial role in establishing this tetrahedral geometry, influencing the energy levels within the manganese(II) ion and enabling the observed green luminescence.

Q4: Beyond copper(II) and manganese(II), are there other metal ions known to form complexes with this compound?

A4: Yes, this compound has been shown to complex with various other transition metal ions. A study exploring the coordination chemistry of perchlorate groups with pyridine and substituted pyridines investigated cobalt(II) complexes of the formula [CoL4(ClO4)2], where L included this compound. [] Additionally, the study reported the synthesis and characterization of [Mn(pyridine)4(ClO4)2], [Cu(pyridine)4(ClO4)2], and 2, highlighting the ability of this compound to coordinate with a range of transition metal ions. []

Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A5: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the ligand and changes in these modes upon complexation. [, ] Electronic absorption spectroscopy, including UV-Visible and near-infrared (NIR) regions, provides insights into the electronic structure and coordination geometry of the metal complexes. [, ] Resonance Raman (RR) spectroscopy has been particularly useful in elucidating the nature of dioxygen adducts in cobalt complexes of cofacial diporphyrins, where this compound acts as an axial ligand. [] Electron spin resonance (ESR) spectroscopy can provide valuable information about the electronic configuration and spin states of paramagnetic metal centers in these complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)